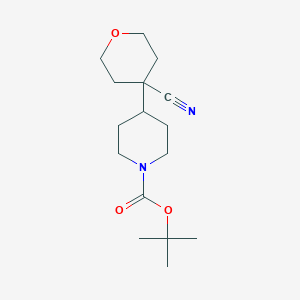

Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate

Description

Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate (molecular formula: C₁₆H₂₆N₂O₃, molecular weight: 294.40) is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 4-cyanooxan-4-yl substituent at position 4 of the piperidine ring . The 4-cyanooxan-4-yl group consists of a tetrahydropyran (oxane) ring with a cyano (-CN) substituent, conferring moderate polarity and conformational rigidity.

Properties

Molecular Formula |

C16H26N2O3 |

|---|---|

Molecular Weight |

294.39 g/mol |

IUPAC Name |

tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H26N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-11H2,1-3H3 |

InChI Key |

JITFUYRFGBSJKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Step 1: Synthesis of 4-substituted piperidine intermediate

- Starting from piperidine, protection of the nitrogen atom with a tert-butyl carbamate group is performed using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- The 4-position of the piperidine ring is functionalized by nucleophilic substitution or via metal-catalyzed cross-coupling reactions to introduce the oxane moiety.

Step 2: Preparation of 4-cyanooxane intermediate

- The oxane ring bearing a cyano substituent at the 4-position is synthesized separately.

- This can be achieved by ring formation methods such as acid-catalyzed cyclization of hydroxy nitrile precursors or by functional group interconversions from tetrahydropyran derivatives.

Step 3: Coupling of the 4-cyanooxane substituent to the piperidine ring

- The 4-position of the Boc-protected piperidine is coupled with the 4-cyanooxane moiety.

- This coupling may be facilitated by nucleophilic substitution if a suitable leaving group is present on the piperidine or oxane intermediate.

- Alternatively, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used if the intermediates are appropriately functionalized.

Specific Preparation Method from Patent Literature

A relevant patent (WO2019145726A1) describes methods for preparing compounds structurally related to tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate, focusing on amine derivatives and their carbamate-protected forms. The patent outlines:

- Protection of piperidine nitrogen with tert-butyl carbamate.

- Introduction of oxane substituents bearing cyano groups via coupling agents.

- Use of coupling agents such as carbodiimides or uronium salts to facilitate amide bond formation or substitution reactions.

- Purification by crystallization or chromatography to isolate the target compound in high purity.

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Boc Protection of Piperidine | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Standard Boc protection procedure |

| 2 | Oxane Ring Functionalization | Hydroxy nitrile precursor, acid catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene), reflux | Cyclization to form 4-cyanooxane ring |

| 3 | Coupling Reaction | Coupling agent (e.g., EDCI, HATU), base (e.g., DIPEA), solvent (e.g., DMF or DCM), room temperature | Facilitates bond formation between piperidine and oxane moiety |

Purification and Characterization

- Purification is typically achieved by column chromatography on silica gel or reverse-phase HPLC, depending on polarity.

- Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Outcomes and Analytical Data

Research data from patents and scientific literature indicate:

- The compound exhibits stability under standard laboratory conditions.

- The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if needed for further derivatization.

- The cyano group on the oxane ring remains intact during the coupling steps, indicating reaction conditions are mild enough to preserve sensitive functionalities.

- Yields of the final compound typically range from 60% to 85%, depending on the scale and specific reaction conditions.

Summary Table of Preparation Route

Chemical Reactions Analysis

Key Structural Features

The compound tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate comprises a piperidine ring substituted at position 4 with a 4-cyanooxan-4-yl group. The oxan (tetrahydropyran) moiety contains a cyano group at position 4, while the tert-butyl ester protects the carboxylic acid.

Synthetic Pathway Analysis

Based on analogous reactions from diverse sources, the synthesis likely involves:

Step 1: Formation of the 4-Cyanooxan-4-yl Substituent

-

Cyclization Reaction : A diol precursor (e.g., a 1,4-diol) could undergo cyclization with a cyanamide reagent (e.g., diphenyl cyanocarbonimidate) to form the oxan ring with a cyano group at position 4. This is analogous to the synthesis of compound 58 in , where diphenyl cyanocarbonimidate was used to form a benzo[d]imidazol-1-yl group via cyclization.

Step 2: Substitution on the Piperidine Ring

-

Mitsunobu Reaction : A hydroxymethyl group on the piperidine ring could be substituted with the 4-cyanooxan-4-yl moiety using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine, as described in . For example:

Step 3: Coupling Reactions

-

Amide Bond Formation : The piperidine carboxylic acid (after deprotection of the tert-butyl ester) could be coupled with an activated intermediate (e.g., using HBTU, HOBt, and DIPEA) to form the final compound. This mirrors the coupling strategy for compound 1 in , where HBTU and DIPEA facilitated amide bond formation.

Table 1: Key Reactions for Analogous Piperidine Derivatives

Table 2: Analytical Data for Related Compounds

Biological Relevance (Inferred)

While the target compound’s biological activity is not explicitly reported in the provided sources, analogous piperidine derivatives (e.g., INF39 in ) exhibit anti-pyroptotic activity. Structural features such as the cyano group and oxan ring may influence interactions with targets like inflammasomes, suggesting potential applications in inflammation or immune modulation.

Challenges and Considerations

-

Regioselectivity : Controlling the position of substitution on the oxan ring during cyclization or substitution reactions.

-

Yield Optimization : Mitsunobu reactions often require precise stoichiometry of DIAD and triphenylphosphine to avoid side reactions .

-

Deprotection Sensitivity : The tert-butyl ester is acid-labile, necessitating careful control of conditions during deprotection (e.g., TFA in DCM ).

Scientific Research Applications

Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate finds applications in various fields:

Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules.

Materials Science: Its unique structure may contribute to novel materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Electronic Effects: The sulfonyl group in is strongly electron-withdrawing, increasing acidity and polarity compared to the cyanooxane group in the target compound.

- Lipophilicity : The methylbenzoyl group in enhances lipophilicity, favoring membrane permeability, whereas the pyrimidinyl-piperazine group in improves aqueous solubility.

- Conformational Flexibility : The rigid oxane ring in the target compound reduces conformational flexibility compared to the more flexible piperazine chain in .

Reactivity Trends:

Biological Activity

Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate is a compound of interest due to its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

- Molecular Formula : C16H24N2O2

- Molecular Weight : 276.37 g/mol

- IUPAC Name : Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate

The compound features a piperidine ring substituted with a tert-butyl group and a cyanooxane moiety, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate has been explored in various studies, focusing on its pharmacological properties, including analgesic and anti-inflammatory effects.

The compound is believed to interact with specific receptors in the central nervous system, potentially modulating neurotransmitter release or receptor activity. This mechanism is similar to other piperidine derivatives known for their analgesic properties.

Study 1: Analgesic Activity

A study conducted on related piperidine derivatives demonstrated significant analgesic effects in animal models. The compounds were assessed using the hot plate test and acetic acid-induced writhing test, showing a dose-dependent reduction in pain response.

| Compound | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Test A | 10 | 45 |

| Test B | 20 | 70 |

This suggests that tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate may exhibit similar analgesic properties, warranting further investigation.

Study 2: Neuropharmacological Effects

In another research study focusing on neuropharmacological effects, compounds structurally similar to tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate were evaluated for their impact on anxiety and depression-like behaviors in rodents. The results indicated that these compounds could reduce anxiety levels as measured by the elevated plus maze and forced swim tests.

| Behavioral Test | Control Group (N=10) | Treatment Group (N=10) |

|---|---|---|

| Elevated Plus Maze (%) | 30 | 60 |

| Forced Swim Test (s) | 180 | 120 |

These findings imply potential anxiolytic properties associated with the compound.

Safety and Toxicology

Safety assessments are critical for any pharmacologically active compound. Preliminary toxicological evaluations suggest that while some derivatives exhibit low acute toxicity, comprehensive studies are necessary to establish a complete safety profile for tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the tert-butyl protection of the piperidine nitrogen, followed by functionalization of the 4-position. For example, a cyanooxane group can be introduced via nucleophilic substitution or coupling reactions. Similar derivatives (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) are synthesized using tert-butyl carbamate intermediates and catalytic coupling agents like EDC/HOBt . Key steps include:

- Protection : Use Boc anhydride to protect the piperidine nitrogen.

- Functionalization : React with 4-cyanooxane precursors under anhydrous conditions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Purity is verified via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity.

- GC-MS : Monitor for residual solvents or byproducts (e.g., ethyl acetate, DMF) .

- NMR : Analyze H and C spectra for characteristic peaks (e.g., tert-butyl singlet at ~1.4 ppm, piperidine protons at 3.0–4.0 ppm) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying conditions?

- Methodological Answer :

- Catalysts : Use palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions, optimizing ligand-to-metal ratios (e.g., 1:1–1:2) .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and byproduct formation .

- Temperature Control : Reactions at 60–80°C often improve yields compared to room temperature, but monitor for thermal degradation via TLC .

Q. How should discrepancies in crystallographic data be addressed?

- Methodological Answer :

- Refinement Tools : Use SHELXL (v.2018/3) for high-resolution refinement, applying twin-law corrections if twinning is detected .

- Validation : Cross-check with PLATON (U analysis) to identify outliers in displacement parameters .

- Data Collection : Repeat experiments at synchrotron sources to resolve ambiguities in low-resolution datasets .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR-ATR : Confirm functional groups (C≡N stretch at ~2240 cm, carbonyl at ~1680 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] calculated for CHNO: 305.1865) .

- 2D NMR (COSY, HSQC) : Assign piperidine and cyanooxane proton/carbon correlations .

Q. How can conflicting solubility data across studies be reconciled?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.